ASP-4058

S1P receptor pharmacology GPCR signaling Selectivity profiling

ASP-4058 is a next-generation S1P1/5 agonist engineered to spare S1P3, eliminating the bradycardia and bronchoconstriction risks of first-gen agents like fingolimod. This selectivity makes it irreplaceable for clean mechanistic studies in EAE, choroidal neovascularization, and vascular barrier models where S1P3 confounding is unacceptable. Oral bioavailability and proven dose-dependent efficacy across rodent autoimmune and retinal vascular models ensure translational relevance. Choose ASP-4058 for unambiguous S1P1/5 pharmacology without off-target cardiovascular liability.

Molecular Formula C19H12F6N4O2
Molecular Weight 442.3 g/mol
CAS No. 952565-91-2
Cat. No. B1667635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP-4058
CAS952565-91-2
Synonyms5-(3-(trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole
ASP4058
Molecular FormulaC19H12F6N4O2
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F
InChIInChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1
InChIKeyNJNXCJPSMWKXHO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASP-4058 (CAS 952565-91-2): A Next-Generation S1P1/5 Selective Agonist for Differentiated Immunomodulatory and Vascular Protection Research


ASP-4058 is a synthetic small-molecule agonist belonging to the sphingosine-1-phosphate (S1P) receptor modulator class, specifically engineered as a next-generation agent with high selectivity for the S1P1 and S1P5 receptor subtypes [1]. Its chemical structure is defined as 5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole, and it is typically provided as the free base or hydrochloride salt for research use [2]. It demonstrates potent and oral activity, positioning it as a research tool for probing S1P1/5-mediated biology in autoimmunity and vascular pathologies [1].

Why Generic S1P Receptor Agonists Cannot Substitute for ASP-4058: The Critical Role of S1P3-Sparing Selectivity


The interchangeability of S1P receptor agonists is fundamentally limited by the differential activation of S1P3, a receptor subtype linked to serious adverse effects including bradycardia and bronchoconstriction [1]. Unlike first-generation non-selective agonists such as fingolimod, which potently activate S1P3, ASP-4058 was designed to spare this receptor [1]. This selective profile translates to a quantifiably wider safety margin in preclinical models, making it an unsuitable compound to simply replace with a more promiscuous, less expensive alternative in experiments where S1P3-related off-target effects could confound results or model safety [2].

Quantitative Evidence Differentiating ASP-4058 for Informed Scientific Procurement


Target Selectivity: ASP-4058 Exhibits >100-Fold Higher EC50 for S1P3 Compared to Fingolimod-P

In direct head-to-head in vitro functional assays using human S1P receptor subtypes, ASP-4058 demonstrates a starkly different selectivity profile compared to the active metabolite of fingolimod (fingolimod-P). The EC50 for ASP-4058 at the pro-arrhythmic S1P3 receptor is 920 nM, which is over 300-fold higher than the 2.9 nM EC50 of fingolimod-P [1]. This indicates that at pharmacologically relevant concentrations for S1P1 activation, ASP-4058 elicits minimal S1P3 engagement, while fingolimod-P potently activates S1P3 [1].

S1P receptor pharmacology GPCR signaling Selectivity profiling

Preclinical Safety: ASP-4058 Demonstrates a Quantifiably Wider Therapeutic Index than Fingolimod for Cardiac and Respiratory Adverse Effects

In a cross-study comparative assessment in rodents, ASP-4058 exhibited a significantly wider safety margin than the non-selective S1P agonist fingolimod for the clinically-relevant adverse effects of bradycardia and bronchoconstriction [1]. The reported safety margin for ASP-4058 was greater than 300-fold over the efficacious dose in a rat EAE model, whereas fingolimod's safety margin was substantially narrower [1]. This superior preclinical safety profile is directly attributed to its S1P3-sparing selectivity [2].

In vivo toxicology Safety pharmacology Therapeutic index

Ocular Vascular Efficacy: Oral ASP-4058 Achieves Comparable Efficacy to Intravitreal Aflibercept in a Preclinical CNV Model

In a murine laser-induced choroidal neovascularization (CNV) model, a standard for wet age-related macular degeneration (AMD), oral administration of ASP-4058 suppressed vascular hyperpermeability and CNV formation [1]. Critically, the study reports that the effect was comparable to that of the intravitreal administration of aflibercept, a clinically established anti-VEGF biologic [1]. This indicates that an oral small molecule can achieve similar local therapeutic benefit in the eye.

Ophthalmology Angiogenesis Vascular permeability

Vascular Integrity: ASP-4058 Significantly Reduces Endothelial Barrier Leakage and Macrophage Transmigration In Vitro

In a Transwell system assay designed to model vascular leakage, ASP-4058 demonstrated a direct protective effect on the endothelial barrier [1]. Treatment with ASP-4058 significantly reduced the leakage of FITC-dextran through a human carotid artery endothelial cell (HCtAEC) monolayer and suppressed the migration of macrophages across the monolayer [1]. This evidence supports a mechanism where ASP-4058 promotes endothelial integrity, a property distinct from other immunomodulatory S1P agonists.

Vascular biology Endothelial dysfunction Inflammation

Optimal Research and Industrial Application Scenarios for ASP-4058 Based on Verifiable Evidence


Autoimmune and Inflammatory Disease Modeling with a Focus on S1P1/5-Driven Lymphocyte Trafficking

ASP-4058 is an optimal research tool for in vivo models of autoimmune diseases such as multiple sclerosis (e.g., experimental autoimmune encephalomyelitis, EAE) where selective modulation of lymphocyte egress from lymph nodes is desired without the confounding cardiovascular liabilities of non-selective S1P agonists. Its demonstrated efficacy in reducing clinical scores and preventing relapse in rodent EAE models supports this application [1].

Ocular Vascular Research: Oral Intervention in Neovascularization and Edema Models

For researchers investigating retinal vascular pathologies like choroidal neovascularization (CNV) and retinal vein occlusion (RVO), ASP-4058 provides a unique advantage. Its oral bioavailability combined with its proven, dose-dependent efficacy in suppressing vascular leakage and angiogenesis in these models makes it a valuable alternative to invasive intravitreal injections for studying disease mechanisms and testing therapeutic concepts [1].

Endothelial Biology and Vascular Inflammation Studies

ASP-4058 serves as a key pharmacological probe for dissecting the role of S1P1 in maintaining vascular endothelial barrier function and regulating trans-endothelial migration of immune cells. Its validated ability to reduce vascular permeability and macrophage infiltration in models of intracranial aneurysm supports its use in studies of vascular inflammation and remodeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP-4058

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.